Comparative Monoamine Transporter Selectivity: 2-AI vs. d-Amphetamine in Synaptosomal Release Assays
2-AI demonstrates a distinct monoamine release profile compared to d-amphetamine. While both are catecholamine-selective, 2-AI exhibits a >5-fold lower potency at both the dopamine transporter (DAT) and norepinephrine transporter (NET) and a >4-fold lower DAT/SERT selectivity ratio [1][2]. This quantitative difference is critical for in vitro and in vivo studies where amphetamine's high potency may lead to off-target effects or saturation of transporter systems.
| Evidence Dimension | EC50 for Monoamine Release (nM) |
|---|---|
| Target Compound Data | NET: 86 ± 13; DAT: 439 ± 38; SERT: >10,000 |
| Comparator Or Baseline | d-Amphetamine: NET: 8.2 ± 1.6; DAT: 5.5 ± 0.5; SERT: 2602 ± 494 |
| Quantified Difference | 2-AI is 10.5-fold less potent at NET and 79.8-fold less potent at DAT compared to d-amphetamine. 2-AI has a DAT/SERT ratio of >22.78 vs. d-Amphetamine's 473. |
| Conditions | Rat brain synaptosomes preloaded with [3H]MPP+ for DAT/NET or [3H]5-HT for SERT. |
Why This Matters
This data allows researchers to select 2-AI over d-amphetamine when a less potent, more NET-selective catecholamine releaser is required, potentially reducing experimental variability and toxicity concerns.
- [1] Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. View Source
- [2] Partilla, J. S., et al. (2015). Table 1: Release at DAT, NET, and SERT for d-Amphetamine. In: Interaction of amphetamine analogs with human and rat monoamine transporters. PMC4128571. View Source
